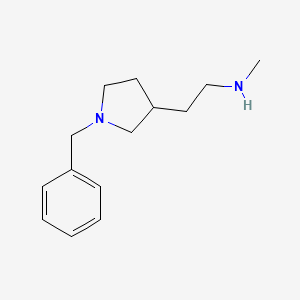
4-((Ethyl(trifluoromethyl)amino)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Ethyl(trifluoromethyl)amino)methyl)phenol is an organic compound that features a phenol group substituted with an ethyl(trifluoromethyl)amino group
Vorbereitungsmethoden
The synthesis of 4-((Ethyl(trifluoromethyl)amino)methyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with ethyl(trifluoromethyl)amine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-((Ethyl(trifluoromethyl)amino)methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions include quinones, amines, and substituted phenols.
Wissenschaftliche Forschungsanwendungen
4-((Ethyl(trifluoromethyl)amino)methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-((Ethyl(trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenol group can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-((Ethyl(trifluoromethyl)amino)methyl)phenol include:
4-(Trifluoromethyl)phenol: This compound lacks the ethylamino group but shares the trifluoromethyl and phenol functionalities.
4-(Ethylamino)phenol: This compound lacks the trifluoromethyl group but shares the ethylamino and phenol functionalities.
4-(Methyl(trifluoromethyl)amino)methyl)phenol: This compound has a methyl group instead of an ethyl group. The uniqueness of this compound lies in the combination of the ethylamino and trifluoromethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12F3NO |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
4-[[ethyl(trifluoromethyl)amino]methyl]phenol |
InChI |
InChI=1S/C10H12F3NO/c1-2-14(10(11,12)13)7-8-3-5-9(15)6-4-8/h3-6,15H,2,7H2,1H3 |
InChI-Schlüssel |
AMCZNLSTBWJEOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=C(C=C1)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13970805.png)
![5-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13970813.png)






